1,24,25-Trihydroxyergocalciferol

Intestinal calcium transport Calcemic activity Vitamin D metabolite bioassay

1,24,25-Trihydroxyergocalciferol (1,24,25(OH)₃D₂; CAS 100496-04-6) is a trihydroxylated secosteroid metabolite of ergocalciferol (vitamin D₂), formed via C-24 hydroxylation of the active hormone 1,25-dihydroxyergocalciferol (1,25(OH)₂D₂) by the cytochrome P450 enzyme CYP24A1. The National Cancer Institute (NCI) Thesaurus defines this compound as a biologically inactive vitamin D derivative that may serve as a marker for the metabolism of dietary ergocalciferol.

Molecular Formula C28H44O4
Molecular Weight 444.6 g/mol
CAS No. 100496-04-6
Cat. No. B035326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,24,25-Trihydroxyergocalciferol
CAS100496-04-6
Synonyms1,24,25-trihydroxyergocalciferol
1,24,25-trihydroxyvitamin D2
Molecular FormulaC28H44O4
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24+,25+,27-,28-/m1/s1
InChIKeyKRGCLKZOZQUAFK-ABEKVIRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,24,25-Trihydroxyergocalciferol (CAS 100496-04-6): A Critical CYP24A1-Dependent Inactivation Product for Vitamin D2 Metabolism Research and Analytical Reference Standards


1,24,25-Trihydroxyergocalciferol (1,24,25(OH)₃D₂; CAS 100496-04-6) is a trihydroxylated secosteroid metabolite of ergocalciferol (vitamin D₂), formed via C-24 hydroxylation of the active hormone 1,25-dihydroxyergocalciferol (1,25(OH)₂D₂) by the cytochrome P450 enzyme CYP24A1 . The National Cancer Institute (NCI) Thesaurus defines this compound as a biologically inactive vitamin D derivative that may serve as a marker for the metabolism of dietary ergocalciferol . Its molecular formula is C₂₈H₄₄O₄ (monoisotopic mass 444.32 Da), and it is characterized by hydroxyl groups at positions C-1α, C-24(R), and C-25, distinguishing it from both its bioactive precursor 1,25(OH)₂D₂ and its cholecalciferol-derived structural analog 1,24,25-trihydroxycholecalciferol (1,24,25(OH)₃D₃) .

Why 1,24,25-Trihydroxyergocalciferol Cannot Be Substituted by 1,24,25-Trihydroxycholecalciferol or 1,25-Dihydroxyergocalciferol in Calcemic and Metabolic Studies


The vitamin D₂ and D₃ metabolic cascades diverge fundamentally at the C-24 hydroxylation step. Although 1,24,25-trihydroxyergocalciferol (D₂ series) and 1,24,25-trihydroxycholecalciferol (D₃ series) share nominal structural homology, they exhibit quantitatively distinct receptor-binding profiles, in vivo clearance kinetics, and calcemic potencies that preclude analytical or functional interchangeability . Critically, while C-24 hydroxylation of 1,25(OH)₂D₃ yields a metabolite that retains 93% of parental intestinal calcium transport activity, the equivalent transformation of 1,25(OH)₂D₂ produces a metabolite that is ≥10-fold less active than its precursor—a difference rooted in the inability of the D₂ metabolite to undergo C-24 ketonization owing to the steric hindrance of the 24(S)-methyl group . Furthermore, the D₂ trihydroxy metabolite serves as an obligatory branch-point intermediate for further C-28 and C-26 hydroxylation, a pathway absent in the D₃ series . These documented quantitative disparities form the evidence base below.

Quantitative Differentiation Evidence for 1,24,25-Trihydroxyergocalciferol Against Closest Analogs: Intestinal Calcium Transport, Plasma Clearance, Receptor Binding, and Metabolic Fate


Intestinal Calcium Transport Activity: ≥10-Fold Reduction Relative to 1,25-Dihydroxyergocalciferol and 1,25-Dihydroxycholecalciferol

In a direct head-to-head in vivo rat bioassay, 1,24,25-trihydroxyergocalciferol was at least 10-fold less active than its direct metabolic precursor 1,25-dihydroxyergocalciferol, as well as 1,25-dihydroxycholecalciferol and 1,24,25-trihydroxycholecalciferol, at stimulating intestinal-calcium transport. It was also relatively ineffective at stimulating bone-calcium resorption .

Intestinal calcium transport Calcemic activity Vitamin D metabolite bioassay Bone calcium resorption

Plasma Clearance Kinetics: Approximately 40% Faster Elimination Than the D₃-Series Analog 1,24,25-Trihydroxycholecalciferol

In a direct comparative in vivo tracer study in rats, [³H]1,24,25-trihydroxyergocalciferol was cleared from plasma approximately 40% faster than [³H]1,24,25-trihydroxycholecalciferol, demonstrating a substantially shorter systemic residence time for the D₂-series trihydroxy metabolite .

Pharmacokinetics Plasma clearance In vivo tracer kinetics Vitamin D metabolite half-life

Vitamin D Receptor Binding Affinity: Species-Dependent Quantitative Differences vs. 1,24,25-Trihydroxycholecalciferol

In receptor competition assays, 1,24,25-trihydroxyergocalciferol displayed an affinity equal to 1,24,25-trihydroxycholecalciferol for the bovine-thymus and chick-intestinal 1,25-dihydroxyvitamin D receptor, but exhibited an affinity twice that of the D₃ analog for the rat-intestinal receptor . This species-dependent differential VDR binding has no parallel in the D₃ series.

Vitamin D receptor VDR binding affinity Receptor competition assay Species-specific pharmacology

Plasma Vitamin D Transport Protein (DBP) Competition: 3- to 6-Fold Weaker Binding Than 1,25-Dihydroxycholecalciferol and Its Trihydroxy Metabolite

In rat plasma vitamin D transport protein (DBP) competition assays, 1,24,25-trihydroxyergocalciferol was 3-fold less competitive than 1,25-dihydroxycholecalciferol and 6-fold less competitive than 1,24,25-trihydroxycholecalciferol for DBP binding sites . This reduced DBP affinity contributes mechanistically to the faster in vivo plasma clearance observed for the D₂ metabolite.

Vitamin D binding protein DBP affinity Plasma transport Ligand competition

Metabolic Pathway Divergence: C-28 and C-26 Hydroxylation as Exclusive Downstream Fate vs. C-24 Ketonization in the D₃ Series

Unlike 1,24,25-trihydroxycholecalciferol, which undergoes C-24 ketonization as a further inactivation step, 1,24,25-trihydroxyergocalciferol cannot be ketonized at C-24 due to steric hindrance from the 24(S)-methyl group unique to the ergocalciferol side chain. Instead, it serves as a branch-point substrate for further hydroxylation at C-28 and C-26, yielding 1,24,25,28-tetrahydroxyvitamin D₂ and 1,24,25,26-tetrahydroxyvitamin D₂, respectively . This pathway was confirmed by isolated rat kidney perfusion studies, where both tetrahydroxy metabolites were produced exclusively when 1,24,25-trihydroxyvitamin D₂ was used as the substrate .

CYP24A1 metabolism C-28 hydroxylation C-26 hydroxylation Vitamin D2 catabolism Metabolic pathway divergence

Functional Contrast with D₃ Analog: 1,24,25-Trihydroxyvitamin D₃ Retains 93% Intestinal Calcium Transport Activity vs. ≥10-Fold Loss for the D₂ Metabolite

A cross-study comparison reveals a striking functional divergence: in an independent in vivo rat study, 1,24,25-trihydroxyvitamin D₃ was 93% as active as 1,25(OH)₂D₃ in stimulating intestinal calcium transport , whereas 1,24,25-trihydroxyergocalciferol was ≥10-fold less active than 1,25(OH)₂D₂, 1,25(OH)₂D₃, and 1,24,25(OH)₃D₃ in the same assay system . This ~14-fold relative activity gap (93% retention for D₃ vs. ≤10% retention for D₂) underscores that C-24 hydroxylation is a modest attenuation step in the D₃ series but a near-complete inactivation step in the D₂ series.

Cross-series comparison D2 vs. D3 metabolite activity Intestinal calcium absorption Calcemic potency ranking

Optimal Research and Procurement Use Cases for 1,24,25-Trihydroxyergocalciferol Based on Quantitative Differentiation Evidence


Analytical Reference Standard for LC-MS/MS Vitamin D Metabolite Profiling in D₂-Supplemented Populations

Because 1,24,25-trihydroxyergocalciferol is an obligatory intermediate in the CYP24A1-dependent catabolism of 1,25(OH)₂D₂ and is further metabolized exclusively via C-28 and C-26 hydroxylation to D₂-specific tetrahydroxy species , it serves as an essential authentic reference standard for developing and validating LC-MS/MS methods that quantify vitamin D metabolite panels in human serum. Its distinct retention time and mass transition, coupled with its documented ~40% faster plasma clearance relative to the D₃ analog , must be accounted for in multi-analyte assays to avoid misidentification with co-eluting D₃ trihydroxy metabolites.

Negative Control and Inactivation Marker in Vitamin D₂ vs. D₃ Calcemic Potency Studies

The compound's ≥10-fold reduced intestinal calcium transport activity relative to both 1,25(OH)₂D₂ and 1,25(OH)₂D₃, combined with its ineffectiveness at stimulating bone calcium resorption , makes it the appropriate negative control for in vivo calcemic studies. Critically, the cross-study evidence that 1,24,25-trihydroxyvitamin D₃ retains 93% of parental activity means that the D₃ trihydroxy analog cannot serve this negative-control function; only the D₂ trihydroxy metabolite provides the near-complete calcemic inactivation required for comparative experimental designs.

Species-Specific Pharmacokinetic Modeling of Vitamin D₂ Metabolite Disposition

Given the species-dependent VDR binding profile—equal affinity to the D₃ analog in bovine and chick receptors but 2-fold higher affinity in the rat receptor —and the 3- to 6-fold weaker DBP binding , pharmacokinetic models of vitamin D₂ metabolite disposition must incorporate compound-specific parameters. Researchers conducting pre-clinical studies across rodent models should procure and use authenticated 1,24,25-trihydroxyergocalciferol to generate species-specific PK parameters rather than extrapolating from D₃ analog data.

Biomarker Development for CYP24A1 Activity and Dietary Ergocalciferol Metabolism

The NCI Thesaurus definition identifies 1,24,25-trihydroxyergocalciferol as a potential marker for the metabolism of dietary ergocalciferol . Combined with the evidence that its formation represents a significant in vivo deactivation step—and that the D₂ inactivation pathway is structurally distinct from D₃ due to the blocked C-24 ketonization route —this metabolite is uniquely suited as a biomarker candidate for studies investigating differential D₂ vs. D₃ metabolic handling, CYP24A1 pharmacogenetics, or the impact of vitamin D₂ supplementation on the vitamin D metabolome.

Quote Request

Request a Quote for 1,24,25-Trihydroxyergocalciferol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.